molecular formula C14H19NO2 B2748258 Benzyl azepane-1-carboxylate CAS No. 74472-27-8

Benzyl azepane-1-carboxylate

Cat. No. B2748258
CAS RN: 74472-27-8
M. Wt: 233.311
InChI Key: ZUPJXLVQCFBGHY-UHFFFAOYSA-N
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Description

Benzyl azepane-1-carboxylate, also known as Benzyl 4-oxoazepane-1-carboxylate, is a chemical compound with the molecular formula C14H17NO3 . It has an average mass of 247.290 Da and a monoisotopic mass of 247.120850 Da . It’s also known by other names such as 1-Cbz-hexahydro-4-oxo-1H-azepine and 4-Oxo-azepane-1-carboxylic acid benzyl ester .


Synthesis Analysis

The synthesis of non-fused N-aryl azepane derivatives like Benzyl azepane-1-carboxylate has been achieved through Pd/LA-catalyzed reactions . These reactions proceed smoothly under extremely mild conditions with ample reaction scope and CO2 as the byproduct . The resulting products can be easily converted into a range of highly functionalized azepanes .


Molecular Structure Analysis

The molecular structure of Benzyl azepane-1-carboxylate contains a total of 37 bonds, including 18 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 seven-membered ring .


Chemical Reactions Analysis

Azepane derivatives have been widely used as key intermediates in synthetic chemistry . Most of the mechanisms involved the ring expansion of either five or six-membered compounds using various methods such as thermally, photo-chemically, and microwave irradiation .

Scientific Research Applications

Mechanism of Action

While the exact mechanism of action for Benzyl azepane-1-carboxylate is not fully understood, similar compounds like Benzyl benzoate exert toxic effects on the nervous system of parasites, resulting in their death . It is also toxic to mite ova .

Future Directions

There is much work yet to be done in the biological section, as it is not explored and reported in the literature; therefore, N-containing seven-membered heterocycles still have much scope for the researchers . The synthetic value of this protocol is further proved in the formal synthesis of a pharmaceutically relevant Proheptazine derivative .

properties

IUPAC Name

benzyl azepane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c16-14(15-10-6-1-2-7-11-15)17-12-13-8-4-3-5-9-13/h3-5,8-9H,1-2,6-7,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUPJXLVQCFBGHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl azepane-1-carboxylate

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